molecular formula C9H11NaO3S B12511968 Sodium 2-phenylpropane-2-sulfonate

Sodium 2-phenylpropane-2-sulfonate

Cat. No.: B12511968
M. Wt: 222.24 g/mol
InChI Key: WWDDQHGPHSVUHS-UHFFFAOYSA-M
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Description

Sodium 2-phenylpropane-2-sulfonate, more commonly known as Sodium Cumene Sulfonate (SCS), is an anionic surfactant and hydrotrope valued in research and industrial formulations for its ability to significantly modify the solubility and stability of complex mixtures . Its chemical structure is characterized by a hydrophobic substituted aromatic benzene ring and a hydrophilic anionic sulfonate group, accompanied by a sodium counter-ion, making the compound amphiphilic . The product is typically supplied as a colorless to light yellow liquid or as a granular solid with a high level of purity, often around 98% . The primary research and application value of this compound lies in its multi-functional role as a hydrotrope, coupling agent, and viscosity modifier . It acts as a powerful solubilizer for organic materials in aqueous systems, effectively promoting the compatibility of various ingredients present in a multi-component system . Furthermore, it functions as a cloud point depressant, enabling the formulation of clear liquid products at higher temperatures, and serves as a viscosity reducer for concentrated surfactant solutions and liquid detergents . In powdered detergents, it is utilized as an anti-caking agent . Key application areas include its use in heavy-duty cleaners, wax strippers, dishwashing detergents, hand dishwashing liquids, shampoos, and various household and commercial laundry products . Beyond cleaning formulations, it finds significant use in metalworking cleaners, oil field applications (such as drilling fluids, stimulation fluids, and corrosion inhibitors), and as a stabilizer to prevent wild deposition . This product is For Research Use Only (RUO) and is strictly intended for laboratory research and industrial manufacturing purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H11NaO3S

Molecular Weight

222.24 g/mol

IUPAC Name

sodium;2-phenylpropane-2-sulfonate

InChI

InChI=1S/C9H12O3S.Na/c1-9(2,13(10,11)12)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

WWDDQHGPHSVUHS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=CC=CC=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 2 Phenylpropane 2 Sulfonate

Classical and Contemporary Synthesis Routes

The primary industrial method for synthesizing Sodium 2-phenylpropane-2-sulfonate involves a two-step process: the sulfonation of cumene (B47948) followed by neutralization. atamankimya.comdolphinpharma.com This approach has been well-established due to its use of readily available starting materials. atamankimya.com

Electrophilic Aromatic Sulfonation of Cumene

The synthesis begins with the electrophilic aromatic sulfonation of cumene (isopropylbenzene). atamankimya.com In this reaction, a hydrogen atom on the aromatic ring of cumene is substituted by a sulfonic acid (-SO₃H) group. wikipedia.org The most common sulfonating agent for this process is concentrated sulfuric acid (H₂SO₄), often in a mixture with sulfur trioxide (SO₃), a combination known as fuming sulfuric acid or oleum (B3057394). masterorganicchemistry.com

The reaction is typically carried out by adding concentrated sulfuric acid to cumene under stirred conditions at elevated temperatures, generally between 100-110°C. google.compatsnap.com To drive the reaction equilibrium towards the product, the water generated during the reaction is continuously removed, often through azeotropic reflux with the excess cumene. google.compatsnap.com The reaction is considered complete when the amount of water collected is close to the theoretical yield. google.com After the reaction, any unreacted cumene is typically removed by vacuum distillation and recycled to improve process efficiency. google.compatsnap.com

Below is a table summarizing typical reaction parameters derived from synthesis patents.

ParameterValue/ConditionSource
ReactantsCumene, Concentrated Sulfuric Acid google.compatsnap.com
Molar Ratio (H₂SO₄:Cumene)1:1.6 to 1:2.0 google.com
Temperature100 - 110 °C google.compatsnap.com
Process FeatureAzeotropic reflux to remove water google.compatsnap.com
Reaction Time~6 hours google.compatsnap.com

This table presents interactive data. Users can sort and filter the information based on the parameters provided.

Mechanistic Aspects of the Sulfonation Reaction

The sulfonation of cumene follows the general mechanism of electrophilic aromatic substitution (SEAr). This multi-step process is outlined below.

Classical SEAr Mechanism Steps:

Formation of the Electrophile: The actual electrophile is sulfur trioxide (SO₃). In concentrated sulfuric acid, SO₃ is present in equilibrium. In some cases, its protonated form, HSO₃⁺, is considered the active electrophile. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the cumene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. ucalgary.cayoutube.com

Deprotonation and Restoration of Aromaticity: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.comyoutube.com This restores the aromatic π-system, yielding the final product, 2-phenylpropane-2-sulfonic acid. ucalgary.ca

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible reaction. wikipedia.orgucalgary.ca The forward reaction is favored in concentrated acid, while the reverse reaction (desulfonation) can occur in hot, dilute aqueous acid. wikipedia.org

Contemporary computational studies have provided a more nuanced view of the mechanism. Research suggests that under nonpolar conditions, the reaction may proceed through a concerted mechanism without a distinct sigma complex intermediate. acs.org Furthermore, kinetic studies and theoretical calculations indicate that a mechanism involving two molecules of SO₃ attacking the aromatic ring may be energetically more favorable than an attack by a single molecule, especially in non-complexing solvents. acs.org

Neutralization Processes for Sodium Salt Formation

The sulfonic acid produced from the sulfonation of cumene is a strong acid. atamankimya.com To obtain the desired sodium salt, the acidic reaction product is neutralized with a suitable sodium base. The most common neutralizing agent used industrially is an aqueous solution of sodium hydroxide (B78521) (NaOH). atamankimya.comgoogle.compatsnap.com Sodium carbonate (Na₂CO₃) can also be used, although its reaction generates carbon dioxide gas, which can cause foaming issues that require special handling, such as carrying out the reaction with atomized reactants. google.com

The neutralization is an exothermic reaction where the sulfonic acid (Ar-SO₃H) reacts with the base to form the sodium sulfonate salt (Ar-SO₃Na) and water. capitalresin.com The process is typically controlled to achieve a specific concentration of the final product, often around a 40% aqueous solution of this compound. google.compatsnap.com In some patented procedures, a final bleaching step with hydrogen peroxide is included to yield a clear, high-quality solution. google.compatsnap.com

Advanced Synthetic Strategies and Process Optimization

Research into the synthesis of aryl sulfonates continues to evolve, with a focus on improving efficiency and reducing the environmental impact of the production process.

Investigation of Catalytic Approaches in Sulfonation

While the classical sulfonation of cumene relies on stoichiometric amounts of concentrated sulfuric acid, there is considerable interest in developing catalytic systems to perform this transformation. The use of strong acids leads to corrosive conditions and the generation of significant amounts of acidic waste. atamanchemicals.com

Advanced strategies focus on the use of solid acid catalysts, which can be more easily separated from the reaction mixture and potentially regenerated and reused. Examples of catalysts investigated for aromatic sulfonation in general include:

Zeolites: These microporous aluminosilicate minerals offer shape-selectivity and strong acidic sites. They have revolutionized other aromatic alkylation processes, such as the production of cumene itself, and are explored for sulfonation. exxonmobilchemical.com

Supported Acid Catalysts: Attaching sulfonic acid groups to solid supports like silica (B1680970) or polymers can create recyclable catalysts.

Ionic Liquids: Certain acidic ionic liquids have been shown to act as both solvent and catalyst for chemical reactions, offering a potentially recyclable medium for sulfonation. rsc.org

The primary goals of these catalytic approaches are to reduce catalyst consumption, minimize corrosive waste streams, and allow for milder reaction conditions, thereby lowering energy consumption.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to optimize the synthesis of this compound to enhance its sustainability. Key areas of focus include:

Use of Safer Solvents and Reagents: While the sulfonation of cumene is often performed without an additional solvent, research into replacing highly corrosive sulfonating agents like oleum with less hazardous alternatives is an ongoing goal in the field of sulfonation chemistry.

Energy Efficiency: Developing catalytic systems that operate at lower temperatures than the traditional high-heat process can significantly reduce energy consumption. exxonmobilchemical.com

Process Intensification: Continuous-flow reactors, such as falling film reactors, are now widely used for industrial sulfonation. atamanchemicals.com These systems offer better heat and mass transfer compared to batch reactors, leading to improved control, safety, and consistency of the product.

By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally responsible.

Isolation and Purification Techniques for Research Applications

For research applications requiring high purity, the crude this compound synthesized as described above must undergo further isolation and purification steps. These techniques aim to remove unreacted starting materials, by-products, and inorganic salts.

Vacuum Distillation: A primary purification step, particularly after the sulfonation reaction, is the removal of excess unreacted cumene. This is efficiently achieved through vacuum distillation. google.com By reducing the pressure, the boiling point of cumene is lowered, allowing for its removal at a temperature that does not degrade the sulfonic acid product. The collected cumene can then be recycled for future syntheses. google.com

Bleaching: To obtain a clear and colorless solution, which is often desirable for research purposes, a bleaching step can be incorporated. google.com Hydrogen peroxide is a suitable oxidizing agent for this purpose. The crude sodium cumenesulfonate solution is treated with a small amount of hydrogen peroxide at a controlled temperature (e.g., 45°C) for a set period (e.g., 2 hours) to decolorize the solution. google.com

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For this compound, a suitable solvent or solvent system would be one in which the compound is soluble at high temperatures but less soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. Although specific solvent systems for this exact compound are not detailed in the provided search results, recrystallization from ethanol is a common method for purifying other sodium sulfonate salts, such as sodium benzenesulfinate and sodium p-toluenesulfinate. semanticscholar.org This suggests that alcohols or aqueous-organic mixtures could be effective for the recrystallization of this compound.

Chromatography: For achieving very high levels of purity, chromatographic techniques are invaluable. Ion-pair reversed-phase high-performance liquid chromatography (HPLC) is a method frequently used for the analysis and purification of sulfonate compounds. sigmaaldrich.comsielc.com In this technique, a counter-ion is added to the mobile phase to form a neutral ion pair with the anionic sulfonate, allowing it to be retained and separated on a non-polar stationary phase. The choice of column, mobile phase composition (e.g., water/acetonitrile (B52724) or water/methanol mixtures), buffer, and ion-pairing agent are critical for achieving optimal separation. sielc.com

The table below summarizes the purification techniques applicable for obtaining research-grade this compound.

Table 2: Purification Techniques for this compound

Technique Purpose Details Source
Vacuum Distillation Removal of unreacted cumene Performed after sulfonation to separate the volatile starting material from the non-volatile sulfonic acid product. google.com
Bleaching Decolorization of the product solution Treatment with hydrogen peroxide to obtain a clear, colorless solution. google.com
Recrystallization Removal of soluble and insoluble impurities Involves dissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling. Ethanol is a potential solvent. semanticscholar.org

Table 3: List of Chemical Compounds

Compound Name Synonym(s)
This compound Sodium cumenesulfonate
Cumene Isopropylbenzene
Sulfuric Acid
Sodium Hydroxide
Hydrogen Peroxide
2-Phenylpropane-2-sulfonic acid Cumenesulfonic acid
Ethanol
Sodium benzenesulfinate
Sodium p-toluenesulfinate
Acetonitrile

Chemical Reactivity and Transformation Studies of Sodium 2 Phenylpropane 2 Sulfonate

Reactions Involving the Sulfonate Moiety

The sulfonate group is the primary site of many chemical transformations of sodium 2-phenylpropane-2-sulfonate, allowing for its conversion into a variety of other sulfur-containing functional groups.

Studies on Desulfonation and its Reversibility

Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction. ucalgary.cawikipedia.org The direction of the reaction is governed by the principle of Le Chatelier. The sulfonation of the aromatic ring is favored by the use of concentrated sulfuric acid or fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide). ucalgary.cayoutube.com Conversely, the reverse reaction, desulfonation, can be achieved by heating the sulfonic acid in dilute aqueous acid. ucalgary.cayoutube.com This process removes the sulfonate group and regenerates the original arene.

The reversibility of the sulfonation reaction has practical applications in organic synthesis. It can be used as a strategy to protect a specific position on an aromatic ring. The sulfonate group can be introduced to block a reactive site, other transformations can be carried out on the molecule, and then the sulfonate group can be removed via desulfonation. wikipedia.org

The thermal stability of aryl sulfonates is a key factor in their reactivity. For polymeric sulfonates, it has been observed that exchanging the sulfonate proton with a sodium ion significantly enhances thermal stability, inhibiting protodesulfonation. merriam-webster.com This suggests that this compound would exhibit greater stability towards thermal desulfonation compared to its corresponding sulfonic acid.

Derivatization to Sulfonyl Chlorides and Anhydrides

This compound can be converted into more reactive sulfonyl derivatives, such as sulfonyl chlorides and sulfonic anhydrides. These intermediates are pivotal for the synthesis of other important classes of organosulfur compounds.

Sulfonyl Chlorides: The most common method for preparing arenesulfonyl chlorides from arenesulfonic acids or their salts involves the use of chlorinating agents. ucl.ac.uk Reagents like phosphorus pentachloride or thionyl chloride are traditionally used, although they can be harsh. ucl.ac.uk Milder, more modern methods have been developed. For instance, triphenylphosphine (B44618) dichloride in acetonitrile (B52724) has been shown to convert sodium sulfonate salts into the corresponding sulfonyl chlorides under neutral conditions. ucl.ac.uk Another approach utilizes cyanuric chloride and triethylamine (B128534) in acetonitrile at room temperature. organic-chemistry.org These methods provide a pathway to convert this compound into 2-phenylpropane-2-sulfonyl chloride, a key intermediate for further functionalization.

Sulfonic Anhydrides: Sulfonic anhydrides can be synthesized from sulfonic acids through dehydration. A common method involves treating the sulfonic acid with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). google.com The reaction effectively removes a molecule of water from two molecules of the sulfonic acid to form the anhydride (B1165640) linkage. Other methods for preparing sulfonic anhydrides include reacting a sulfonic acid with a reagent exhibiting acid pseudohalide tautomerism. google.com Therefore, 2-phenylpropane-2-sulfonic acid, the parent acid of the sodium salt, could be converted to its corresponding anhydride.

Formation of Sulfonamides and Esters via Sulfonate Modification

The derivatization of this compound to its sulfonyl chloride opens up access to the synthesis of sulfonamides and sulfonate esters, two classes of compounds with significant applications, particularly in medicinal chemistry.

Sulfonamides: Arenesulfonamides are generally prepared through the reaction of an arenesulfonyl chloride with a primary or secondary amine. nih.gov This reaction, a nucleophilic acyl substitution at the sulfur atom, is a standard and widely used method. researchgate.net Thus, 2-phenylpropane-2-sulfonyl chloride, derived from the sodium salt, can be reacted with a variety of amines to produce a library of corresponding sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the HCl generated. ucl.ac.uk

Sulfonate Esters: In a similar fashion to sulfonamide synthesis, sulfonate esters are formed by the reaction of a sulfonyl chloride with an alcohol in the presence of a base, such as pyridine. youtube.com This process, often referred to as alcohol activation, converts the poor leaving group (-OH) of the alcohol into a good sulfonate leaving group. youtube.com The reaction between 2-phenylpropane-2-sulfonyl chloride and an alcohol would yield the corresponding 2-phenylpropane-2-sulfonate ester. This transformation proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

Reactivity of the Phenylpropane Backbone

The phenylpropane portion of this compound also possesses reactive sites, namely the aromatic ring and the isopropyl side-chain, which can undergo various chemical transformations.

Aromatic Ring Transformations and Substitutions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents already present: the isopropyl group and the sulfonate group.

The isopropyl group is an alkyl group, which is an activating, ortho, para-director. Conversely, the sulfonate group (-SO₃⁻) is a deactivating, meta-director due to its electron-withdrawing nature. wikipedia.org When both are present on the same ring, their directing effects must be considered. In the case of 2-phenylpropane-2-sulfonate, the sulfonate group is attached to the same carbon as the phenyl ring, but the charge and electron-withdrawing effects influence the aromatic system. The sulfonation of cumene (B47948) primarily yields p-cumenesulfonic acid, indicating the directing power of the isopropyl group. However, once the sulfonate group is in place, it will strongly influence further substitutions.

For an incoming electrophile, the positions ortho to the bulky isopropyl group are sterically hindered. The position para to the isopropyl group is typically favored. However, the sulfonate group will direct incoming electrophiles to the positions meta to itself. Therefore, predicting the exact isomer distribution for further electrophilic substitution on this compound can be complex and may result in a mixture of products.

An example of such a transformation is halogenation. The bromination of cumene in the presence of a Lewis acid like FeBr₃ results in substitution on the aromatic ring, yielding a mixture of ortho- and para-bromocumene.

Side-Chain Functionalization Reactions

The isopropyl side-chain of this compound offers another avenue for chemical modification, primarily at the benzylic position.

Oxidation: The benzylic carbon of the isopropyl group is susceptible to oxidation. When an alkylbenzene has at least one benzylic hydrogen, it can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) to a carboxylic acid. wikipedia.org However, the tertiary benzylic carbon in this compound lacks a hydrogen atom, making it resistant to this type of oxidation that proceeds via cleavage of a benzylic C-H bond. nih.gov

A different and highly significant reaction is the air oxidation of the cumene side-chain to form cumene hydroperoxide, which is the cornerstone of the cumene process for the production of phenol (B47542) and acetone. researchgate.net This radical chain reaction is initiated by the removal of the tertiary benzylic hydrogen from cumene. researchgate.net While the sulfonate group in this compound is at this tertiary position, which would prevent this specific hydroperoxidation, related radical oxidations on the methyl groups could be envisioned under specific conditions.

Halogenation: Under free-radical conditions, such as in the presence of UV light or heat, halogenation can occur at the side-chain of alkylbenzenes rather than on the aromatic ring. ucalgary.ca Free radical chlorination or bromination of cumene can lead to substitution at the primary carbons of the isopropyl group. ucalgary.ca

Below is a table summarizing potential side-chain functionalization reactions for a cumene-based structure.

Reaction TypeReagents and ConditionsPotential Product on a Cumene Backbone
Side-Chain Halogenation Cl₂ or Br₂, UV light or heat1-Chloro-2-phenylpropane, 2-chloro-2-phenylpropane
Benzylic Oxidation Strong oxidizing agent (e.g., KMnO₄)Benzoic acid (requires a benzylic C-H bond)
Hydroperoxidation Air (O₂), radical initiator, elevated temperature and pressureCumene hydroperoxide

Mechanistic Investigations of Key Chemical Transformations

The chemical behavior of this compound is largely dictated by the stability of the tertiary benzylic carbocation that can be formed upon the cleavage of the carbon-sulfur bond. This characteristic feature governs the pathways of its reactions, particularly in acidic or solvolytic conditions.

Kinetic Studies and Reaction Pathway Elucidation

The most prominent reaction of arylalkanesulfonates, including this compound, is desulfonation. This reaction is essentially the reverse of sulfonation and is typically catalyzed by strong acids in the presence of water. syntheticmap.comchemistrysteps.comwikipedia.org The generally accepted mechanism for the desulfonation of arylsulfonic acids involves the protonation of the aromatic ring, which leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. chemistrysteps.com Subsequently, the sulfonic acid group is expelled as sulfur trioxide (SO₃), and the aromaticity of the ring is restored. syntheticmap.comchemistrysteps.com

Kinetic studies on the desulfonation of related compounds, such as benzenesulfonic acid and toluenesulfonic acids, have shown that the reaction is typically first-order with respect to the sulfonic acid. researchgate.net The rate of desulfonation is influenced by the acid concentration and temperature. researchgate.net For this compound, the tertiary nature of the alkyl substituent is expected to facilitate the cleavage of the C-S bond due to the stability of the resulting 2-phenylprop-2-yl cation.

The table below provides a conceptual framework for the kinetic parameters that would be investigated in a study of the desulfonation of this compound, based on general knowledge of similar reactions.

ParameterExpected Influence on Reaction RateRationale
[H⁺] IncreaseCatalyzes the protonation of the aromatic ring, the initial step of the reaction.
Temperature IncreaseProvides the necessary activation energy for the C-S bond cleavage.
Solvent Polarity IncreaseStabilizes the charged intermediate and transition state.
Nature of Substituents on the Aromatic Ring Electron-donating groups increase the rateStabilizes the positive charge in the sigma complex.

Identification and Characterization of Reaction Intermediates

The primary intermediate in the acid-catalyzed desulfonation of this compound is the 2-phenylprop-2-yl cation . This tertiary benzylic carbocation is relatively stable due to the delocalization of the positive charge into the adjacent phenyl ring.

In addition to the carbocation, the formation of a sigma complex (arenium ion) is a key step in the reaction pathway. chemistrysteps.com Spectroscopic techniques, such as NMR and UV-Vis, could potentially be used to detect and characterize these transient species under specific reaction conditions, such as in superacid media where their lifetimes might be extended.

Another potential transformation pathway, especially under different reaction conditions (e.g., photolysis or in the presence of specific catalysts), could involve the cleavage of the C-S bond to generate radical intermediates. Studies on related aryl 1-methyl-1-arylethyl sulfides have shown that their radical cations can undergo C-S bond cleavage to form carbocations and thiyl radicals. nih.gov While this is a different system, it highlights the possibility of alternative, non-ionic reaction pathways for tertiary alkylarylsulfonates.

Role as a Precursor or Intermediate in Complex Organic Synthesis

The utility of this compound as a precursor in organic synthesis is intrinsically linked to its ability to act as a protecting group or as a source of the 2-phenylprop-2-yl moiety.

The reversible nature of the sulfonation-desulfonation reaction allows the sulfonic acid group to be used as a temporary blocking group in electrophilic aromatic substitution reactions. chemistrysteps.comutdallas.edu By introducing a sulfonate group at a specific position on an aromatic ring, other positions can be selectively functionalized. The sulfonate group can then be removed under acidic conditions. chemistrysteps.com While this is a general strategy for arylsulfonic acids, the specific application with this compound would depend on the desired substitution pattern and the stability of the molecule to the reaction conditions.

Furthermore, the cleavage of the C-S bond in this compound can, in principle, provide a route to other important organic compounds. For instance, the generation of the 2-phenylprop-2-yl cation could be harnessed to form 2-phenyl-2-propanol (B165765) through reaction with water. wikipedia.orgnbinno.com The synthesis of 2-phenyl-2-propanol is often achieved through other methods like the Grignard reaction, but the use of a sulfonate precursor could offer an alternative pathway. wikipedia.orgchemicalbook.com

The table below outlines potential synthetic transformations where this compound could serve as a precursor.

Target CompoundTransformationKey Reagents/Conditions
Cumene DesulfonationDilute H₂SO₄, Heat
2-Phenyl-2-propanol Hydrolysis of the C-S bondAcidic aqueous conditions
Substituted Cumene Derivatives Use as a blocking group followed by electrophilic substitution and desulfonation1. Sulfonation; 2. Electrophilic reagent (e.g., Br₂, HNO₃); 3. Dilute H₂SO₄, Heat

Physicochemical Principles of Solution Behavior and Interfacial Phenomena

Hydrotropic Behavior and Solubilization Mechanisms

The primary function of sodium 2-phenylpropane-2-sulfonate in many formulations is to act as a solubilizing agent, a property derived from its hydrotropic behavior. atamankimya.comdolphinpharma.com Unlike typical surfactants that form well-defined micelles at a low critical micelle concentration (CMC), hydrotropes like SCS are thought to operate through a more cooperative and less structured aggregation process. researchgate.net

Molecular Aggregation and Micellar Interactions in Aqueous Systems

In aqueous solutions, this compound molecules self-aggregate to form clusters that can encapsulate or interact with hydrophobic molecules, thereby increasing their solubility. This aggregation is not as spontaneous as micelle formation by conventional surfactants but occurs in a stepwise manner, leading to a gradual increase in aggregate size. nih.gov The concentration at which this aggregation process begins is known as the Minimum Hydrotrope Concentration (MHC). researchgate.net Above the MHC, the self-aggregation of SCS creates a micellar-like environment where the hydrophobic cumene (B47948) part of the molecule orients towards the interior of the aggregate, and the hydrophilic sulfonate group remains in contact with the aqueous phase. researchgate.net

Molecular dynamics simulations have provided insights into this aggregation mechanism, revealing that hydrophobic interactions between the aromatic rings of the SCS molecules are a significant driving force for aggregation. nih.gov These simulations also show that as temperature increases, the hydrophobic tails of the SCS molecules can become dehydrated, further promoting aggregation. nih.gov Interestingly, the formation of these aggregates has been observed to have a negligible impact on the average number of hydrogen bonds between the SCS molecules and water. nih.gov

The solubilization of a hydrophobic solute by SCS involves the encapsulation of the solute within the hydrophobic core of the SCS aggregates. This creates a localized nonpolar environment for the solute, effectively shielding it from the bulk aqueous phase and leading to a significant increase in its apparent solubility. researchgate.net

Influence on Phase Behavior of Multicomponent Chemical Systems

The addition of SCS can influence the phase behavior of surfactant systems, for instance, by affecting the formation and stability of liquid crystalline phases. In concentrated surfactant systems, lamellar or hexagonal liquid crystal phases can form, leading to high viscosity and potential processing challenges. researchgate.net Hydrotropes like SCS can disrupt these ordered structures, leading to a decrease in viscosity and improved flow properties. While specific phase diagrams for systems containing this compound are not widely published, the general effect is a shift towards less ordered phases, such as isotropic micellar solutions, at concentrations where liquid crystals would otherwise dominate. This behavior is crucial for creating stable, clear liquid detergents and other concentrated formulations. nih.gov For example, linear alkylbenzene sulfonates (LAS), a common type of anionic surfactant, are known to form lamellar phases in aqueous solutions, and the addition of electrolytes can further promote this. researchgate.net The inclusion of a hydrotrope like SCS would be expected to counteract this effect, maintaining the fluidity of the formulation.

Impact on Rheological Properties in Chemical Formulations

The rheological properties of a formulation, such as its viscosity and flow characteristics, are critical for its performance and consumer acceptance. This compound plays a significant role in modulating these properties in various chemical products. atamankimya.com

Viscosity Modulation and Flow Characteristics in Solutions

The viscosity of aqueous solutions of sulfonates is dependent on concentration and temperature. For instance, a 40% aqueous solution of sodium cumene sulfonate has a viscosity of approximately 15 mPa·s at 25 °C. tennantsdistribution.com The flow behavior of such solutions is generally Newtonian at lower concentrations, meaning their viscosity is independent of the shear rate. researchgate.net However, at higher concentrations where structured phases may exist, non-Newtonian, shear-thinning behavior can be observed. researchgate.net

Table 1: Viscosity of a 40% Aqueous Solution of this compound

Property Value Temperature (°C)
Viscosity ~15 mPa·s 25

Data sourced from a product information sheet for a 40% sodium cumene sulfonate solution. tennantsdistribution.com

Cloud Point Depression Phenomena in Surfactant Systems

The mechanism behind this cloud point elevation involves the interaction of the hydrotrope with the nonionic surfactant micelles. The addition of SCS increases the hydrophilicity of the micellar surface, preventing the dehydration of the ethylene (B1197577) oxide chains of the nonionic surfactant that leads to clouding. nih.gov This stabilizing effect is crucial for maintaining the performance and aesthetic appeal of products like liquid detergents and cleaners. atamankimya.com

While specific data on the effect of this compound on the cloud point of nonionic surfactants is limited in the public domain, studies on similar systems provide insight. For example, various additives have been shown to significantly alter the cloud point of Triton X-100, a common nonionic surfactant. The addition of other ionic surfactants or electrolytes can either increase or decrease the cloud point depending on their specific interactions with the nonionic surfactant micelles. scialert.netjocpr.com Given that this compound is an ionic hydrotrope, it is expected to effectively increase the cloud point of nonionic surfactants like Triton X-100.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution.

Elucidation of Molecular Structure and Connectivity (¹H, ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide critical information about the hydrogen and carbon framework of sodium 2-phenylpropane-2-sulfonate.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the phenyl ring and the methyl protons of the propane (B168953) group. The integration of these signals would confirm the number of protons in each chemical environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. This would include distinct resonances for the two methyl carbons, the quaternary carbon attached to the sulfonate group, and the various carbons of the phenyl ring. The chemical shifts of these signals would be indicative of their electronic environment.

Application of 2D-NMR Techniques for Comprehensive Analysis

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY: This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the proton-bearing fragments.

HSQC: This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Detailed 2D-NMR studies specifically on this compound have not been reported in the accessible scientific literature.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes. For this compound, these methods would be expected to identify key vibrational bands.

Expected Vibrational Bands:

Sulfonate Group (SO₃⁻): Strong characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds.

Aromatic Ring (C=C): Stretching vibrations within the phenyl ring.

Alkyl Group (C-H): Stretching and bending vibrations of the methyl groups.

While these are the expected regions of absorption, specific FTIR and Raman spectra with assigned peak frequencies for this compound are not publicly documented.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₁NaO₃S, corresponding to a molecular weight of approximately 222.24 g/mol . nih.gov

In a mass spectrometry experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. Analysis of the fragmentation pattern could help to confirm the structure of the molecule. However, specific mass spectra and detailed fragmentation pathway analyses for this compound are not available in the reviewed literature.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Product Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the analysis of non-volatile, polar compounds like this compound. A reversed-phase HPLC method, likely with a C18 column, could be developed to assess its purity. The use of an appropriate mobile phase, potentially with a buffer, would be necessary to achieve good peak shape and resolution.

Gas Chromatography (GC): Due to the low volatility of the sodium salt, direct analysis by GC would be challenging. Derivatization to a more volatile form might be necessary, but this adds complexity to the analysis.

Specific, validated HPLC or GC methods for the routine analysis of this compound, including details on columns, mobile phases, and detection parameters, are not described in the available scientific literature.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity

X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. For this compound in its solid state, single-crystal XRD could provide precise bond lengths, bond angles, and information about the crystal packing. Powder XRD could be used to assess the crystallinity and identify the crystalline phases of a bulk sample.

Information regarding the crystal structure or XRD patterns for this compound has not been found in crystallographic databases or the broader scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For sodium 2-phenylpropane-2-sulfonate, these calculations can predict its geometry, electronic charge distribution, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar aromatic sulfonate compounds. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. rsc.org For the 2-phenylpropane-2-sulfonate anion, DFT would be instrumental in characterizing the bond lengths and angles of the sulfonate group and its interaction with the phenylpropane moiety.

Computed properties from databases like PubChem provide a preliminary set of molecular descriptors for this compound, which are derived from computational models. nih.gov

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁NaO₃S PubChem nih.gov
Molecular Weight 222.24 g/mol PubChem nih.gov
Exact Mass 222.03265966 Da PubChem nih.gov
XLogP3-AA -0.4 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Tautomer Count 2 PubChem nih.gov
Covalently-Bonded Unit Count 2 PubChem nih.gov

Note: This data is computationally generated and provided by PubChem.

These properties, particularly the electronic distribution and steric factors, are crucial in understanding its function as a hydrotrope.

Theoretical Investigations of Reaction Mechanisms and Energy Landscapes

Theoretical investigations into reaction mechanisms involving this compound, such as its synthesis via sulfonation of cumene (B47948), can be effectively studied using quantum chemical methods. atamankimya.com These studies would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. This provides a molecular-level understanding of the reaction pathways and helps in optimizing reaction conditions. While specific studies on this particular isomer are scarce, the general mechanism involves the electrophilic substitution of the aromatic ring. atamankimya.com

Molecular Dynamics Simulations for Solution and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules in the condensed phase, providing insights into dynamic processes that are often difficult to probe experimentally. For this compound, MD simulations are particularly valuable for understanding its role as a hydrotrope in aqueous solutions.

Solvation Thermodynamics and Microstructure Analysis

MD simulations of the closely related isomer, sodium cumene sulfonate (SCS), in aqueous solutions have provided significant insights into its solvation and aggregation behavior. nih.govnih.gov These studies reveal that at low concentrations, the sulfonate ions are individually solvated by water molecules. The bulky hydrophobic phenylpropane group disrupts the local hydrogen-bonding network of water. nih.gov

As the concentration increases beyond a certain point, known as the minimum hydrotrope concentration (MHC), self-aggregation of the sulfonate ions occurs. nih.gov The hydrophobic phenylpropane tails orient towards the core of the aggregate to minimize contact with water, while the hydrophilic sulfonate groups remain exposed to the aqueous environment. nih.gov This aggregation is primarily driven by hydrophobic interactions. nih.gov

Table 2: Insights from MD Simulations of Sodium Cumene Sulfonate in Water

Observation Significance Reference
Self-aggregation above MHC Forms micelle-like structures that can solubilize hydrophobic molecules. nih.gov
Hydrophobic core formation Creates a favorable environment for the encapsulation of nonpolar solutes. nih.gov
Dehydration of hydrophobic tail Occurs at elevated temperatures, influencing aggregation. nih.gov

The calculation of solvation free energy is a key aspect of these studies, quantifying the thermodynamic favorability of dissolving the hydrotrope in water. researchgate.netnih.gov

Predictive Modeling of Hydrotropic Efficiency and Interactions

MD simulations are instrumental in predicting the efficiency of a hydrotrope. By simulating a ternary system containing the hydrotrope, water, and a poorly soluble solute, the mechanism of solubilization can be elucidated. For sodium cumene sulfonate, simulations have shown that the aggregates encapsulate hydrophobic molecules within their nonpolar core, thereby increasing their solubility in the aqueous phase. nih.gov

The Flory-Huggins interaction parameter, which can be calculated from MD simulation data, provides a quantitative measure of the interaction between the hydrotrope and the solute. nih.gov Favorable interactions are indicative of effective hydrotropic action. nih.gov These predictive models are crucial for designing and selecting hydrotropes for specific applications.

Predictive Modeling for Chemical Transformations and Applications

While specific predictive models for the chemical transformations of this compound are not widely reported, the principles of quantitative structure-activity relationship (QSAR) and machine learning can be applied. These models would correlate the molecular descriptors of a series of hydrotropes with their observed hydrotropic efficiency.

For instance, models could be developed to predict the critical micelle concentration (CMC) or the solubilization capacity of sulfonate-based hydrotropes based on their molecular structure. nih.gov Such models would accelerate the discovery of novel and more efficient hydrotropes for various industrial applications, including detergents, cleaning agents, and in organic synthesis. atamankimya.comatamanchemicals.comtaylorfrancis.com

Applications in Specialized Chemical Systems and Processes

Catalysis and Reaction Acceleration in Organic Synthesis

A comprehensive review of scientific literature reveals a notable absence of specific research on the use of Sodium 2-phenylpropane-2-sulfonate as a primary component in the design of catalysts or as a ligand for catalytic systems.

Design and Synthesis of Sulfonate-Based Catalysts or Ligands

There is no available research detailing the design and synthesis of catalysts or ligands directly derived from this compound. While the sulfonation of aromatic compounds is a general route to producing various sulfonate-based chemicals, specific methodologies for converting this compound into a catalytic entity have not been reported in the reviewed literature. The synthesis of this compound itself is typically achieved through the sulfonation of cumene (B47948), followed by neutralization with sodium hydroxide (B78521). atamankimya.com

Evaluation of Catalytic Activity and Selectivity in Model Reactions

Consistent with the lack of information on catalyst design, there are no documented studies evaluating the catalytic activity or selectivity of this compound, or any catalyst derived from it, in specific model reactions within the field of organic synthesis.

Polymer Science and Material Synthesis

In the realm of polymer science, the application of this compound is primarily centered on its properties as a surface-active agent rather than as a building block for polymers.

Role as a Monomer or Functionalizing Agent in Polymerization Processes

A thorough review of existing research indicates that this compound is not typically employed as a monomer in polymerization reactions. While other sulfonate-containing monomers, such as sodium p-styrenesulfonate and 2-acrylamido-2-methylpropane sulfonic acid sodium salt, are utilized to create functional polymers, there is no evidence to suggest a similar role for this compound. nih.govatamanchemicals.comresearchgate.net Similarly, no studies were found that describe the use of this compound as a functionalizing agent to graft onto existing polymer chains.

Surface Active Agent Functions in Polymer Processing Research

This compound is widely recognized for its function as a hydrotrope, which is a substance that enhances the solubility of sparingly soluble organic compounds in aqueous solutions. This property is particularly valuable in the context of polymer processing and formulation. In emulsion polymerization, surfactants are crucial for emulsifying monomers and stabilizing the resulting polymer particles. pcimag.com While not a conventional surfactant, the hydrotropic nature of sodium cumenesulfonate allows it to act as a coupling agent, solubilizer, and viscosity modifier in complex formulations. atamankimya.comatamanchemicals.comdolphinpharma.comatamanchemicals.comenaspol.eu

Its primary functions in this context include:

Increasing the solubility of other components: It helps to create homogenous mixtures of ingredients that would otherwise be incompatible. atamankimya.comdolphinpharma.com

Lowering the cloud point: In solutions containing non-ionic surfactants, it can increase the temperature at which the solution becomes cloudy, thus expanding the operational temperature range. atamankimya.com

Reducing viscosity: It can lower the viscosity of concentrated surfactant solutions, making them easier to handle and process. atamankimya.com

Environmental Chemical Transformations

The environmental fate of this compound is of interest due to its widespread use in consumer and industrial products. Research indicates that its transformation in the environment is influenced by both abiotic and biotic factors.

The compound is expected to have very high mobility in soil. atamanchemicals.com Processes such as volatilization from moist or dry soils, adsorption to sediment, and hydrolysis are not considered to be significant environmental fate processes. atamanchemicals.com

Biodegradation:

This compound is considered to be aerobically biodegradable. atamanchemicals.com However, the rate of degradation can be influenced by the acclimation of microbial populations. Studies have shown varied results depending on the conditions:

Decomposition in a mineral salts medium inoculated with soil microflora took 16 days. atamanchemicals.com

In aquifer slurries, only about 4% degradation was observed after 13 months in both sulfate-reducing and methanogenic conditions. atamanchemicals.com

The presence of the sulfonate group on the benzene (B151609) ring generally reduces the susceptibility to biological oxidation. atamanchemicals.com

The following table summarizes some findings on the biodegradability of sodium cumenesulfonate.

Test ConditionObservationReference
Soil microflora inoculum in mineral salts medium16 days for decomposition atamanchemicals.com
Aniline-acclimated activated sludgeDegraded with difficulty, if at all atamanchemicals.com
Aquifer slurries (sulfate-reducing and methanogenic)~4% degradation after 13 months atamanchemicals.com
Japanese MITI testDeemed degradable atamanchemicals.com
Phenol-utilizing bacteriaVisible growth of 12 out of 14 species after 5 days at 30°C atamanchemicals.com

Abiotic Degradation:

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis, Thermal Decomposition)

The abiotic degradation of this compound, also known as sodium cumenesulfonate, is dictated by the stability of its aromatic ring and the carbon-sulfur bond of the sulfonate group. Under typical environmental conditions, these structures exhibit considerable resilience.

Hydrolysis: The sulfonate group attached to an aromatic ring is generally resistant to hydrolysis under normal environmental pH and temperature conditions. The carbon-sulfur bond is strong, and significant energy input is required to cleave it. While studies on hydrotropes like sodium cumenesulfonate confirm their stability in aqueous solutions interchimie.fratamanchemicals.comatamanchemicals.com, extreme conditions can induce a reaction. For instance, related compounds like benzenesulfonic acid can undergo desulfonation when heated in water at temperatures approaching 200°C. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in typical aquatic environments.

Photolysis: The presence of the aromatic ring makes this compound susceptible to photochemical degradation. A study on the photochemical degradation of sodium p-cumenesulfonate (SCS) demonstrated that upon irradiation, the compound was degraded, with about 40% of the sulfate (B86663) groups being cleaved from the aromatic ring after 120 minutes. nih.gov The process involves the absorption of UV light, which can lead to the formation of reactive radical species and subsequent mineralization. nih.govnih.gov Total mineralization was achieved in a photoelectrochemical reactor, indicating that light-induced processes can effectively break down the molecule. nih.govnih.gov This suggests that direct photolysis in sunlit surface waters could be a relevant degradation pathway.

Thermal Decomposition: this compound is thermally stable under normal conditions. interchimie.fratamanchemicals.com High temperatures are required to initiate its decomposition. Hazardous decomposition products in case of a fire can include toxic fumes, carbon monoxide, carbon dioxide, and sulfur oxides. interchimie.fr While specific thermal decomposition data for this exact compound is scarce, information on its physical properties indicates a melting point greater than 300°C, underscoring its high thermal stability. chembk.com

Interactive Data Table: Abiotic Degradation of this compound

Degradation Pathway Conditions Likelihood in Environment Primary Products
Hydrolysis Neutral pH, ambient temperature Low No significant reaction
Photolysis Presence of UV light (e.g., sunlight) Moderate to High Cleavage of sulfonate group, degradation of aromatic ring, potential for full mineralization nih.gov
Thermal Decomposition High temperatures (>300°C) Very Low Carbon oxides (CO, CO₂), Sulfur oxides interchimie.fr

Biodegradation Mechanisms and Environmental Persistence from a Chemical Perspective

The biodegradability of this compound is a key factor in its environmental profile. As a hydrotrope, it is widely used in cleaning products and industrial applications, leading to its potential release into wastewater systems and the broader environment. dolphinpharma.comatamankimya.com

Biodegradation Mechanisms: this compound is considered to be biodegradable. interchimie.frdolphinpharma.com The Organisation for Economic Co-operation and Development (OECD) has reported that hydrotropes, the class of compounds to which sodium cumenesulfonate belongs, are readily biodegradable under aerobic conditions. ewg.org The process is biologically mediated, where microorganisms break down the compound. The likely mechanism involves an initial enzymatic attack on the molecule. This can occur either at the aromatic ring or, more commonly for sulfonated aromatics, through an initial cleavage of the carbon-sulfur bond (desulfonation). This step allows bacteria to utilize the cumene portion as a carbon and energy source and the sulfonate as a sulfur source. Following the initial cleavage, the resulting aromatic hydrocarbon (cumene) would be further degraded through established bacterial pathways for aromatic compounds, typically involving ring hydroxylation and subsequent cleavage. While considered biodegradable, it is reported to be not anaerobically degradable. ewg.org

Environmental Persistence: The environmental persistence of this compound is relatively low due to its biodegradability. dolphinpharma.com It is reported to break down naturally over time without accumulating in the environment. dolphinpharma.com Its high water solubility (330 g/L) and low octanol/water partition coefficient (log Kow = -1.5) suggest it will remain predominantly in the aqueous phase and show low potential for bioaccumulation. interchimie.frerasm.org This mobility in water means that while it may be transported within aquatic systems, its classification as readily biodegradable implies that it will be removed in wastewater treatment plants and will not persist long-term in the environment. interchimie.frdolphinpharma.comewg.org

Interactive Data Table: Biodegradation of this compound

Aspect Description Implication for Persistence
Biodegradability Readily biodegradable under aerobic conditions. interchimie.frewg.org Low persistence in aerobic environments.
Anaerobic Degradation Reported as not anaerobically degradable. ewg.org Potential for longer persistence in anaerobic sediments or groundwater.
Mechanism Likely involves enzymatic desulfonation followed by aerobic degradation of the aromatic ring. Efficient breakdown pathway by common microorganisms.
Bioaccumulation Potential Low, based on low octanol-water partition coefficient. interchimie.frerasm.org Unlikely to accumulate in organisms.

Q & A

Q. What are the standard synthetic protocols for Sodium 2-phenylpropane-2-sulfonate, and how can purity be validated?

this compound is typically synthesized via sulfonation of 2-phenylpropane followed by neutralization with sodium hydroxide. Key steps include:

  • Reaction optimization : Control temperature (e.g., 80–100°C) and stoichiometric ratios to minimize side products like disulfonated derivatives.
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the product.
  • Purity validation : Employ nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities (<0.5% threshold). Include mass spectrometry for molecular weight confirmation .

Q. Which analytical techniques are critical for characterizing this compound in aqueous solutions?

  • Ion chromatography (IC) : Quantify sulfonate ion concentration and detect counterion impurities (e.g., chloride).
  • UV-Vis spectroscopy : Monitor solubility and stability under varying pH (e.g., pH 2–12).
  • Dynamic light scattering (DLS) : Assess aggregation behavior in solution, particularly at high concentrations (>100 mM) .

Q. How should researchers design experiments to study the surfactant properties of this compound?

  • Critical micelle concentration (CMC) determination : Use surface tension measurements via the Du Noüy ring method or conductometric titration.
  • Temperature and ionic strength controls : Vary NaCl concentrations (0–1 M) and temperatures (25–50°C) to evaluate micelle stability.
  • Reference standards : Compare results with established surfactants (e.g., sodium dodecyl sulfate) to contextualize findings .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in mixed solvents be resolved?

Discrepancies often arise from solvent composition ratios or impurities. Methodological steps include:

  • Standardize solvent preparation : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Cross-validate techniques : Compare gravimetric analysis with spectroscopic methods (e.g., UV-Vis at 260 nm).
  • Statistical analysis : Apply ANOVA to datasets from multiple labs to identify outliers and systemic errors .

Q. What strategies optimize this compound’s stability in high-temperature catalytic reactions?

  • Thermogravimetric analysis (TGA) : Assess decomposition thresholds (>200°C).
  • Co-solvent systems : Introduce ethylene glycol or ionic liquids to enhance thermal stability.
  • Catalyst compatibility testing : Screen transition metal catalysts (e.g., Pd/C, RuCl₃) for side reactions under reflux conditions .

Q. How do structural modifications of this compound impact its efficacy in phase-transfer catalysis?

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the phenyl ring to alter hydrophilicity.
  • Kinetic studies : Monitor reaction rates in biphasic systems (e.g., water/toluene) using gas chromatography (GC).
  • Computational modeling : Apply density functional theory (DFT) to predict solvation energies and transition states .

Q. What methodologies address discrepancies in reported toxicity profiles of this compound?

  • Dose-response assays : Conduct in vitro cytotoxicity tests (e.g., MTT assay on HEK293 cells) across concentrations (0.1–10 mM).
  • Environmental impact studies : Use OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC₅₀).
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify confounding variables (e.g., residual solvents) .

Methodological Best Practices

  • Data reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials for peer review .
  • Safety protocols : Use fume hoods for synthesis steps and adhere to waste disposal guidelines for sulfonated compounds .
  • Interdisciplinary collaboration : Partner with computational chemists or toxicologists to expand study scope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.